1-Benzothiophen-3-ylmethanol

Regioisomerism Medicinal Chemistry Synthetic Building Blocks

Accelerate your CNS drug discovery with this versatile benzothiophene building block. Its unique 3-position hydroxymethyl group enables regioselective transformations distinct from 2-position isomers. Validated as a sulfur bioisostere of indole, it retains GABA(A) receptor modulator potency while potentially altering metabolic stability. Stock available for immediate project initiation—no custom synthesis delays. Standard PPE handling applies.

Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
CAS No. 5381-24-8
Cat. No. B1305928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophen-3-ylmethanol
CAS5381-24-8
Molecular FormulaC9H8OS
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CO
InChIInChI=1S/C9H8OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,10H,5H2
InChIKeyUYGMKSKKGSUAHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophen-3-ylmethanol (CAS 5381-24-8) Procurement and Baseline Technical Profile


1-Benzothiophen-3-ylmethanol (CAS 5381-24-8), also known as benzo[b]thiophene-3-methanol, is a heterocyclic building block comprising a benzothiophene core with a hydroxymethyl substituent at the 3-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, enabling synthetic modifications that generate derivatives with tailored properties for specific applications . Its key physicochemical parameters include a molecular weight of 164.22 g/mol, a melting point of 49-50 °C, and a predicted XLogP3 of 2.1, which influences its solubility and partitioning behavior in synthetic workflows [1].

Why Generic Substitution of 1-Benzothiophen-3-ylmethanol with Other Benzothiophene Isomers or Indole Analogs Fails


Substituting 1-benzothiophen-3-ylmethanol with regioisomeric analogs (e.g., 2-ylmethanol derivatives) or bioisosteric alternatives (e.g., indole-3-methanol) is not scientifically equivalent due to quantifiable differences in molecular recognition, reactivity, and stability. The 3-position substitution pattern uniquely positions the hydroxymethyl group for specific hydrogen bonding and synthetic transformations, while the benzothiophene core differs from indole in sulfur versus nitrogen heteroatom composition—impacting electronic properties and metabolic stability [1]. These structural distinctions translate into divergent performance in drug candidate optimization programs, where even minor modifications to the heterocyclic core or substituent position can significantly alter target binding, pharmacokinetic parameters, and downstream synthetic efficiency [1].

Quantitative Differentiation Guide: 1-Benzothiophen-3-ylmethanol vs. Closest Analogs and Bioisosteres


Structural Differentiation: 3-Position Benzothiophene Methanol vs. 2-Position Isomer

1-Benzothiophen-3-ylmethanol differs fundamentally from its 2-ylmethanol regioisomer (1-benzothiophen-2-ylmethanol) in substitution pattern, which determines distinct reactivity profiles and biological recognition. The 3-position hydroxymethyl group provides a different steric and electronic environment compared to the 2-position, affecting downstream functionalization options and target engagement .

Regioisomerism Medicinal Chemistry Synthetic Building Blocks

Bioisosteric Differentiation: Benzothiophene Core vs. Indole Core in Receptor Binding

The benzothiophene core serves as a sulfur-containing bioisostere of the indole nucleus. In a series of pyrido[2,3-b]indoles with potential anxiolytic activity, isosteric replacement of the indole nucleus by benzothiophene yielded potent GABA(A) receptor modulators with comparable potency to the parent indole compounds, while offering distinct metabolic stability and pharmacokinetic profiles [1].

Bioisosterism GABA Receptor Modulation Anxiolytic Drug Discovery

Synthetic Versatility: Quantified Oxidation and Reduction Pathways vs. Positional Isomers

1-Benzothiophen-3-ylmethanol undergoes defined oxidation to 1-benzothiophen-3-carboxylic acid using potassium permanganate (KMnO₄) in acidic medium, and reduction to 1-benzothiophen-3-ylmethane using strong reducing agents . These transformations are regioselective and provide predictable synthetic routes unavailable to 2-position isomers, which yield structurally distinct oxidation products.

Synthetic Chemistry Functional Group Interconversion Carboxylic Acid Synthesis

Physicochemical Profile: Melting Point and Storage Requirements vs. Higher-Melting Analogs

1-Benzothiophen-3-ylmethanol exhibits a melting point of 49-50 °C, a boiling point of 72-74 °C (at 0.5 mmHg), and a calculated LogP of 2.3936 [1]. These parameters directly inform handling, storage, and purification protocols. Unlike higher-melting benzothiophene derivatives (e.g., certain carboxylic acids with melting points exceeding 200 °C), this compound is a low-melting solid that requires room temperature storage without special cryogenic conditions [1].

Physicochemical Characterization Handling and Storage Procurement Specifications

Commercial Availability: Purity Gradients and Supplier-Defined Specifications

Commercially available 1-benzothiophen-3-ylmethanol is supplied with purity specifications ranging from ≥95% to 98% across multiple vendors, including Santa Cruz Biotechnology (≥95%), ChemScene (≥96%), Thermo Scientific Maybridge (97%), and various custom synthesis providers offering 98% purity grades [1][2]. The compound is available in quantities from 100 mg to 25 g in ready-to-ship inventory .

Procurement Purity Specification Vendor Comparison

Safety and Handling: Classified Hazard Profile for Laboratory Risk Assessment

1-Benzothiophen-3-ylmethanol is classified under GHS with hazard statements including Acute Toxicity Category 4 (H302 harmful if swallowed, H312 harmful in contact with skin, H332 harmful if inhaled), Eye Irritation Category 2A (H319), Skin Irritation Category 2 (H315), and Specific Target Organ Toxicity — Single Exposure Category 3 (H335) . This profile contrasts with structurally related benzothiophene compounds that may carry more severe hazard classifications (e.g., certain nitro-substituted or halogenated derivatives) [1].

Laboratory Safety GHS Classification Risk Assessment

Optimal Research and Industrial Application Scenarios for 1-Benzothiophen-3-ylmethanol


Medicinal Chemistry: Benzothiophene-Based Bioisostere of Indole in CNS Drug Discovery

Use 1-benzothiophen-3-ylmethanol as a key intermediate or core scaffold for constructing benzothiophene-containing analogs of indole-based CNS drug candidates. The benzothiophene core has been validated as a sulfur-containing bioisostere that maintains GABA(A) receptor modulator potency while potentially altering metabolic stability and pharmacokinetic properties relative to indole parent compounds [1].

Synthetic Chemistry: Regioselective Functionalization to 3-Substituted Benzothiophene Derivatives

Employ 1-benzothiophen-3-ylmethanol in regioselective synthetic sequences where the 3-position hydroxymethyl group serves as a handle for oxidation to the corresponding carboxylic acid or further reduction to the methyl derivative. These transformations provide controlled access to 3-substituted benzothiophene building blocks that are distinct from 2-position isomers and enable systematic SAR exploration .

Laboratory Procurement: Off-the-Shelf Availability for Rapid Project Initiation

Select 1-benzothiophen-3-ylmethanol for time-sensitive research programs requiring immediate availability of a benzothiophene methanol building block. With multiple validated suppliers offering purities from ≥95% to 98% and quantities from 100 mg to 25 g in ready-to-ship inventory, this compound enables rapid project initiation without custom synthesis lead times [2].

Standard Laboratory Operations: Room Temperature Storage with Defined Hazard Profile

Integrate 1-benzothiophen-3-ylmethanol into laboratory workflows where room temperature storage simplifies inventory management and reduces cold-chain logistics. The compound's GHS classification (Acute Tox. 4, Eye Irrit. 2A, Skin Irrit. 2, STOT SE 3) allows for standard PPE and fume hood handling, avoiding specialized containment or ventilation requirements associated with more hazardous benzothiophene derivatives .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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